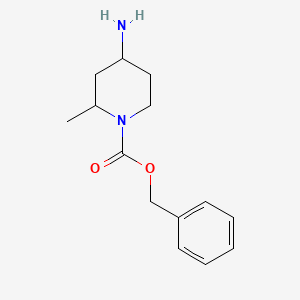![molecular formula C13H11NO4 B1443701 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- CAS No. 97856-35-4](/img/structure/B1443701.png)
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-
Overview
Description
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-, also known as 4-ethenylbenzoyloxy-2,5-pyrrolidinedione, is a synthetic compound with a wide range of applications in both scientific research and industry. It is a cyclic ketone of the pyrrolidinedione family and is used as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including hydroxylamines, nitroalkanes, and nitroarenes. It is also used as an intermediate in the synthesis of pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs.
Scientific Research Applications
Synthesis and Reaction Studies
- Manganese(III)-based Reactions : A study by Nguyen Van Ha and Le Thi My Trinh (2015) demonstrated that 2,3-Pyrrolidinediones reacted with manganese(III) acetate dihydrate and 1,1-diarylethenes to produce 4-(2,2-diaryl)ethenyl-2,3-pyrolidinediones and 4-(2-acetoxy-2,2-diaryl)ethyl-2,3-pyrrolidinediones. This highlights a simple route to synthesize derivatives of pyrrolidinedione with good yields, emphasizing the significance of the substituent's nature on the benzene ring of diarylethenes in the distribution of reaction products. The reaction mechanism was also discussed, providing insights into the chemical transformations involving pyrrolidinediones (Nguyen Van Ha & Le Thi My Trinh, 2015).
Fluorescent Probe Development
- Carbon Dioxide Detection : A novel application involves the development of fluorescent probes for real-time monitoring of low carbon dioxide levels. The study by Huan Wang et al. (2015) involved synthesizing probes based on the 1,2,5-triphenylpyrrole core with an aggregation-enhanced emission feature, specifically for the quantitative detection of carbon dioxide in gas mixtures. Among the synthesized compounds, one exhibited the most selective and fastest response to carbon dioxide, demonstrating significant fluorescence decrease upon exposure. This approach offers a promising method for selective, real-time, and quantitative detection of CO2, with potential applications in biological and medical fields (Huan Wang et al., 2015).
Antimicrobial Compound Synthesis
- AZA-Imidoxy Compounds : Research by Shilpi Jain, D. P. Nagda, and G. L. Talesara (2006) focused on synthesizing novel azaimidoxy compounds with potential chemotherapeutic applications. Through a diazotization reaction followed by coupling with 2-hydroxy-1H-isoindole-1,3(2H)-dione or 1-hydroxypyrrolidine-2,5-dione, novel compounds were synthesized and evaluated for antimicrobial activities. The study aimed at exploring these derivatives as potential chemotherapeutic agents, indicating the broad utility of 2,5-pyrrolidinedione derivatives in developing new medicinal compounds (Shilpi Jain, D. P. Nagda, & G. L. Talesara, 2006).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJASSHAGBIULRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30760286 | |
| Record name | 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- | |
CAS RN |
97856-35-4 | |
| Record name | 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)
![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)

![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)
![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)
![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)